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Compound of Interest

Compound Name: GNE-149

Cat. No.: B15621845

GNE-149: A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the experimental findings related to GNE-
149, a potent and orally bioavailable full antagonist and efficient degrader of Estrogen Receptor
alpha (ERa).[1][2] Developed for the treatment of ER-positive (ER+) breast cancer, GNE-149
represents a significant advancement in the class of Selective Estrogen Receptor Degraders
(SERDSs).[1][3] This document is intended for researchers, scientists, and drug development
professionals interested in replicating and expanding upon the published findings for GNE-149
and other relevant SERDs.

Introduction to GNE-149

GNE-149 was developed to overcome the limitations of earlier ERa-targeted therapies.[1]
While therapies like tamoxifen (a Selective Estrogen Receptor Modulator - SERM) and
aromatase inhibitors are effective, resistance often develops, sometimes through mutations in
the ESR1 gene which encodes ERa.[1] Fulvestrant, the first approved SERD, effectively
antagonizes and degrades ERa but suffers from poor oral bioavailability, limiting its clinical
utility.[1] GNE-149 was designed as a "best-in-class" orally bioavailable SERD with a dual
mechanism of action: full antagonism of ERa and robust degradation of the ERa protein.[1]

Comparative In Vitro Performance

The following tables summarize the in vitro antiproliferative activity and ERa degradation
efficiency of GNE-149 in comparison to other SERDs in key ER+ breast cancer cell lines,
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MCF7 and T47D.

ble 1: Antiproliferati ity of <

Compound Cell Line IC50 (nM)
GNE-149 MCF7 0.3

T47D 0.2

Fulvestrant MCF7 0.29[4][5][6]

T47D Not explicitly found in searches
GDC-0810 MCF7 2.5[7][8]
AZD9496 MCF7 <1
Data not available in a
GDC-0927 MCF7
comparable format
Data not available in a
LSz102 MCF7
comparable format
Data not available in a
SAR430859 MCF7

comparable format

Table 2: ERa Degradation Activity of SERDs
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. Maximum
Compound Cell Line DC50 (nM) .
Degradation (%)
GNE-149 MCF7 0.2 >95%
T47D 0.3 >95%
Data not available in a
Fulvestrant MCF7 ~100%[6]
comparable format
Data not available in a
GDC-0810 MCF7 0.7[7][8]
comparable format
Data not available ina  Equivalent to
AZD9496 MCF7 _
comparable format fulvestrant in MCF7[9]
) ) More efficient than
Data not available in a
GDC-0927 MCF7 fulvestrant and GDC-
comparable format
0810
Data not available ina  Data not available in a
LSZ102 MCF7
comparable format comparable format
Data not available ina  Data not available in a
SAR430859 MCF7

comparable format

comparable format

In Vivo Efficacy

In a preclinical MCF7 xenograft mouse model, GNE-149 demonstrated robust, dose-dependent
anti-tumor activity.[2] This model is a standard for evaluating the in vivo efficacy of compounds
targeting ER+ breast cancer.

Signaling Pathway and Mechanism of Action

GNE-149 acts as a dual-mechanism inhibitor of ERa signaling. As a full antagonist, it
competitively binds to ERa, preventing the binding of estradiol and subsequent activation of
downstream transcriptional programs that promote cell proliferation. Concurrently, as a SERD,
it induces the degradation of the ERa protein, further diminishing the cellular response to
estrogen.
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GNE-149 Mechanism of Action
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Experimental Workflow for SERD Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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